2-(4-bromophenyl)-N-(3-ethoxypropyl)acetamide
Overview
Description
2-(4-bromophenyl)-N-(3-ethoxypropyl)acetamide is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.05209 g/mol and the complexity rating of the compound is 216. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharmacological Properties and Synthesis
Anticancer and Anti-inflammatory Activities : A study highlighted the synthesis of novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, including derivatives similar to 2-(4-bromophenyl)-N-(3-ethoxypropyl)acetamide, showed promising activities, attributed to the presence of bromo, tert-butyl, and nitro groups enhancing their pharmacological effects (Rani, Pal, Hegde, & Hashim, 2016).
Selective Deprotonation and Product Formation : Research on the reactivity of related bromo-N-propanamide compounds in different solvents revealed selective deprotonation paths leading to various products, including β-lactams and acrylanilides. This study showcases the chemical versatility of bromophenyl acetamides, which could be exploited in synthetic organic chemistry and drug design (Pandolfi et al., 2019).
PTP1B Inhibitors for Diabetes Management : Another study focused on the synthesis of acetamide derivatives for inhibiting protein tyrosine phosphatase 1B (PTP1B), a target for managing type 2 diabetes and obesity. The research highlights the therapeutic potential of these compounds in treating diabetes through enzyme inhibition (Saxena et al., 2009).
Catalytic and Environmental Applications
Chemoselective Acetylation : The study on N-(2-hydroxyphenyl)acetamide, a key intermediate in synthesizing antimalarial drugs, involved chemoselective acetylation using immobilized lipase. This process optimization is crucial for developing efficient and green synthetic routes for pharmaceutical intermediates (Magadum & Yadav, 2018).
Degradation of Pharmaceuticals in Water Treatment : A study evaluated the impact of halide ions on acetaminophen degradation using UV/H2O2 treatment. The research provides insights into the roles of halides in advanced oxidation processes, which could improve the degradation efficiency of pharmaceutical contaminants in water treatment facilities (Li et al., 2015).
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(3-ethoxypropyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-2-17-9-3-8-15-13(16)10-11-4-6-12(14)7-5-11/h4-7H,2-3,8-10H2,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSQGHPNGFVWOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CC1=CC=C(C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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